N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Brand Name: Vulcanchem
CAS No.: 416880-15-4
VCID: VC3039618
InChI: InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16)
SMILES: CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

CAS No.: 416880-15-4

Cat. No.: VC3039618

Molecular Formula: C13H18N4

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine - 416880-15-4

Specification

CAS No. 416880-15-4
Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
IUPAC Name N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine
Standard InChI InChI=1S/C13H18N4/c1-17-6-4-11(5-7-17)15-12-3-2-10-9-14-16-13(10)8-12/h2-3,8-9,11,15H,4-7H2,1H3,(H,14,16)
Standard InChI Key BMXWPHUGOCWWGU-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3
Canonical SMILES CN1CCC(CC1)NC2=CC3=C(C=C2)C=NN3

Introduction

Structural Characterization and Basic Properties

N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine (CID: 43743414) belongs to the indazole family of heterocyclic compounds. The molecule consists of a 1H-indazole core with an amino group at the 6-position, which connects to a 4-position of a 1-methylpiperidine ring. Its molecular formula is C₁₃H₁₈N₄, with a calculated molecular weight of approximately 230.31 g/mol .

Structural Components

The compound contains several key structural elements:

  • A 1H-indazole scaffold (bicyclic aromatic heterocycle)

  • An amino (-NH-) linker at the 6-position of the indazole

  • A piperidine ring with N-methylation

  • Multiple nitrogen atoms that can participate in hydrogen bonding

The presence of the indazole scaffold provides aromatic character and potential for π-π interactions, while the piperidine moiety adds basic character and conformational flexibility to the molecule. The amino linker serves as a hydrogen bond donor, enhancing potential interactions with biological targets.

Physical and Chemical Properties

Table 1: Predicted physicochemical properties of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine

PropertyValueMethod
Molecular Weight230.31 g/molCalculated from formula
LogP (estimated)1.8-2.5Predicted based on structure
Hydrogen Bond Donors2NH groups (indazole and linker)
Hydrogen Bond Acceptors4Nitrogen atoms in structure
Rotatable Bonds3Excluding ring systems
Topological Polar Surface Area~53 ŲEstimated from functional groups

The compound was registered in PubChem on July 21, 2009, with the most recent modification recorded on April 5, 2025 (note: future date indicating a scheduled update) .

Indazole Scaffold: Significance and Properties

The indazole heterocyclic system represents an important pharmacophore in medicinal chemistry. It consists of a benzene ring fused with a pyrazole ring, creating a bicyclic aromatic system with distinctive electronic properties.

Spectroscopic Characteristics of Indazole Derivatives

Based on NMR studies of various indazole compounds, the aromatic protons in the 1H-indazole system typically exhibit the following chemical shift patterns in DMSO-d₆ :

Table 2: Typical ¹H NMR chemical shifts for indazole protons

PositionChemical Shift Range (ppm)Multiplicity
H38.09-8.54s or d
H47.72-8.03d or dd
H57.17-7.99t or dd
H67.41-8.27dd or d
H77.77-8.78d
NH (indazole)13.64-13.95s (broad)

For N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine specifically, the H6 position is substituted with the amino linkage, which would alter the aromatic proton pattern compared to unsubstituted indazole.

Structure-Activity Relationships in Indazole Derivatives

Understanding the relationship between structural features and biological activity provides insights into the potential pharmacological profile of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine.

Key Structure-Activity Observations from Related Compounds

Research on structurally related indazole derivatives has revealed several important structure-activity relationships:

  • The indazole NH group often serves as a hydrogen bond donor in interactions with target proteins

  • Substitution at the 6-position of indazole significantly influences biological activity and selectivity

  • Basic nitrogen-containing groups (such as piperidine or piperazine) often enhance binding to kinase ATP-binding sites

  • N-methylation can improve metabolic stability and modulate basicity

Significance of the Piperidine Moiety

The presence of a 1-methylpiperidine group in N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine is particularly noteworthy. Studies of related compounds have shown that:

  • Piperidine substituents can enhance aqueous solubility compared to non-basic groups (LogD values typically reduced by 0.8-1.2 units)

  • N-methylation of the piperidine increases lipophilicity while maintaining the basic character

  • The conformational flexibility of the piperidine ring allows adaptation to various binding pockets

Research on imidazo[1,2-b]pyridazin-8-amine derivatives demonstrated that replacing a cyclopropylmethyl substituent with N-methylpiperidin-4-yl improved aqueous solubility (KSol increased from ~2 μM to 58 μM) while maintaining biological activity .

Analytical Characterization and Identification Methods

Spectroscopic Analysis

For the characterization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several analytical techniques would be applicable:

NMR Spectroscopy

Expected key signals in ¹H NMR (predicted based on related structures):

  • Indazole H3: ~8.1-8.3 ppm (s)

  • Aromatic protons: 7.2-7.8 ppm (complex pattern due to substitution at C6)

  • NH linker: ~6.5-7.0 ppm (likely broad)

  • Piperidine CH: ~3.5-3.8 ppm (m)

  • N-CH₃: ~2.3-2.5 ppm (s)

  • Piperidine CH₂ groups: 1.5-3.2 ppm (complex multiplets)

  • Indazole NH: ~13.5-14.0 ppm (broad s)

Mass Spectrometry

Expected major fragments:

  • Molecular ion [M+H]⁺: m/z 231

  • Loss of methyl group: m/z 216

  • Indazole fragment: m/z ~118

Chromatographic Methods

HPLC analysis using reverse-phase conditions would be suitable for purity determination and quantification. Typical conditions might include:

  • Column: C18 (150 × 4.6 mm, 5 μm)

  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

  • Detection: UV at 254 nm and 280 nm

Future Research Directions

Medicinal Chemistry Optimization Strategies

For medicinal chemistry optimization of N-(1-methylpiperidin-4-yl)-1H-indazol-6-amine, several approaches could be considered:

  • Modification of the piperidine ring (size, substitution pattern)

  • Variation of the linking group between indazole and piperidine

  • Introduction of additional substituents on the indazole core

  • Exploration of alternative N-substituents on the piperidine to modulate basicity and lipophilicity

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